molecular formula C10H13NO4 B14868383 (2-Amino-4,5-dimethoxyphenyl)acetic acid

(2-Amino-4,5-dimethoxyphenyl)acetic acid

Cat. No.: B14868383
M. Wt: 211.21 g/mol
InChI Key: KDJKRNXBPGDZOC-UHFFFAOYSA-N
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Description

2-(2-amino-4,5-dimethoxyphenyl)acetic acid: is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylacetic acid, characterized by the presence of amino and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4,5-dimethoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile group is then reduced to an amine using hydrogen gas and a palladium catalyst.

    Acylation: The resulting amine is acylated with chloroacetic acid to form the final product, 2-(2-amino-4,5-dimethoxyphenyl)acetic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-4,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 2-(2-nitro-4,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(2-amino-4,5-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(2-amino-4,5-dimethoxyphenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and metabolic pathways involving amino acids and aromatic compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitters makes it a candidate for studying receptor binding and activity.

Industry: In the industrial sector, 2-(2-amino-4,5-dimethoxyphenyl)acetic acid is used in the production of specialty chemicals and intermediates for various applications, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-amino-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with receptor sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

  • 2-(2-amino-3,4-dimethoxyphenyl)acetic acid
  • 2-(2-amino-4,5-dimethoxybenzyl)acetic acid
  • 2-(2-amino-4,5-dimethoxyphenyl)propionic acid

Comparison: 2-(2-amino-4,5-dimethoxyphenyl)acetic acid is unique due to the specific positioning of the amino and methoxy groups on the aromatic ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(2-amino-4,5-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4,11H2,1-2H3,(H,12,13)

InChI Key

KDJKRNXBPGDZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)N)OC

Origin of Product

United States

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